S6821

TAS2R8 Bitter Taste Antagonist

S6821 provides high-potency TAS2R8 antagonism (IC50 0.035 µM), surpassing analog S7958 in dose efficiency for pharmaceutical and nutraceutical bitterness masking. With FEMA 4725 GRAS status, a favorable safety profile, and established EU flavoring authorization, this compound enables precise formulation with minimal excipient load. Ideal for pediatric medications and high-bioactive nutraceuticals.

Molecular Formula C19H19N5O4
Molecular Weight 381.4 g/mol
CAS No. 1119831-25-2
Cat. No. B6275002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS6821
CAS1119831-25-2
Molecular FormulaC19H19N5O4
Molecular Weight381.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H19N5O4/c1-12-17(13(2)28-21-12)10-23-9-15(7-20-23)24-18(26)11-22(19(24)27)8-14-4-3-5-16(25)6-14/h3-7,9,25H,8,10-11H2,1-2H3
InChIKeyLLJBKECMPVCSDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble in water
Soluble (in ethanol)

3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione (CAS 1119831-25-2): A Potent TAS2R8 Antagonist for Bitter Taste Modulation


3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione, also designated S6821 and FEMA No. 4725 [1], is a synthetically derived heterocyclic small molecule (molecular weight 381.4 g/mol) belonging to the 3-(pyrazol-4-yl)imidazolidine-2,4-dione class [2]. It functions as a potent and selective antagonist of the human bitter taste receptor TAS2R8 (Taste Receptor Type 2 Member 8) , a GPCR implicated in the perception of bitterness from various pharmaceuticals and food components. This compound is specifically developed and utilized as a non-systemic flavor modifier to attenuate bitter taste in food, beverage, and oral pharmaceutical formulations, and has undergone extensive safety evaluation, resulting in a No Observed Adverse Effect Level (NOAEL) of 100 mg/kg bw/day in a 90-day rat study [3] and approval by international regulatory bodies, including the US, EU, and Japan, for use as a bitter taste blocker [4].

Procurement Caution: Why 3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione Cannot Be Substituted by Its Closest Analog S7958


While both S6821 and its close structural analog S7958 (3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)-5,5-dimethylimidazolidine-2,4-dione) are potent TAS2R8 antagonists and share similar safety profiles [1], they are not functionally interchangeable. Direct comparative in vitro data reveal a quantifiable difference in target engagement potency: S6821 exhibits an IC50 of 0.035 μM, whereas S7958 demonstrates an IC50 of 0.06 μM, indicating that S6821 achieves effective TAS2R8 blockade at a lower concentration [2]. This potency differential, though seemingly modest, can have implications for dose optimization in formulation, particularly in complex matrices where high potency with minimal excipient load is desired. Furthermore, the compounds differ in their molecular descriptors: S6821 (C19H19N5O4, MW 381.4) lacks the gem-dimethyl substitution on the imidazolidine ring that defines S7958 (C21H23N5O4, MW 409.4) [3]. This structural divergence influences physicochemical properties such as lipophilicity (LogP ~0.94 for S6821) and solubility, which in turn affect formulation behavior and oral bioavailability of this non-systemic agent [4]. Therefore, substituting one for the other without reformulation and re-validation of sensory performance could lead to suboptimal bitterness suppression or unexpected changes in product mouthfeel and stability.

Quantitative Comparator Evidence for 3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione (S6821)


In Vitro Potency Against TAS2R8: S6821 Demonstrates Superior IC50 Relative to Lead Analog S7958

In a direct head-to-head comparison using a cell-based functional assay measuring inhibition of TAS2R8 activation, S6821 exhibited an IC50 of 0.035 μM (35 nM), while its closest structural analog, S7958, showed an IC50 of 0.06 μM (60 nM) [1]. This represents a 1.7-fold improvement in potency for S6821 relative to S7958 under identical assay conditions, establishing S6821 as the more potent TAS2R8 antagonist within this lead series [2].

TAS2R8 Bitter Taste Antagonist IC50 Potency

Metabolic Stability and Conjugation: Comparable Rapid Clearance Profile Confirmed Against S7958

In rat pharmacokinetic studies, both S6821 and its analog S7958 were shown to be rapidly converted to their corresponding O-sulfate and O-glucuronide conjugates, with S6821 undergoing oxidative metabolism in vitro as well [1]. The study demonstrates that the two compounds exhibit virtually identical Phase II metabolic clearance pathways, with no quantifiable difference in the rate or extent of conjugate formation reported [1]. This finding confirms that S6821 does not introduce a metabolic liability relative to its closest analog and shares the same rapid, non-systemic clearance profile that underpins its favorable safety margin.

Pharmacokinetics Metabolism Glucuronidation Sulfation Clearance

Developmental and Reproductive Toxicity: S6821 Demonstrates High Safety Margin with NOAEL of 1000 mg/kg bw/day

In a dedicated developmental toxicity study conducted in pregnant Sprague-Dawley rats, S6821 was administered via oral gavage at doses up to 1000 mg/kg bw/day [1]. The compound demonstrated a NOAEL of 1000 mg/kg bw/day for both maternal toxicity and embryo/fetal development, representing the highest dose tested [1]. This finding is corroborated by the EFSA scientific opinion, which concluded that no developmental toxicity was observed at levels up to 1000 mg/kg bw per day [2]. This value is ten-fold higher than the NOAEL established in the 90-day subchronic toxicity study (100 mg/kg bw/day) , indicating that reproductive endpoints are not more sensitive than general systemic toxicity.

Developmental Toxicity Reproductive Safety NOAEL Teratogenicity Safety Margin

Selectivity Profile: S6821 Demonstrates High Selectivity Against a Panel of 16 TAS2Rs

S6821 was profiled against a panel of 16 human bitter taste receptors (TAS2Rs) to assess its selectivity . The compound exhibited high selectivity for TAS2R8, with minimal or no significant inhibition observed against other TAS2R subtypes at pharmacologically relevant concentrations . In contrast, S7958, while also selective, has been reported to have a weak inhibitory effect on TAS2R39 in addition to TAS2R8 . This broader receptor engagement profile for S7958 could theoretically introduce off-target sensory effects not seen with S6821, although the clinical relevance of this weak interaction remains to be fully characterized.

Selectivity TAS2R Bitter Taste Receptor Panel Off-target

Optimal Industrial and Research Use Cases for 3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione (S6821)


Formulation of Palatable Pediatric Oral Pharmaceuticals

S6821 is ideally suited for the formulation of bitter-tasting pediatric liquid medications, such as antibiotics (e.g., chloramphenicol, which activates TAS2R8 [1]) or antivirals (e.g., tenofovir alafenamide [2]). Its high potency (IC50 = 0.035 μM) allows for effective bitterness suppression at low inclusion levels, minimizing the impact on the volume and viscosity of the final oral liquid formulation. The well-established safety profile, including a 1000 mg/kg bw/day NOAEL for developmental toxicity [3], provides the necessary toxicological assurance for use in pediatric populations. Furthermore, the rapid conversion to inactive conjugates ensures a non-systemic effect, aligning with the safety expectations for flavor modifiers in pharmaceuticals intended for chronic or acute pediatric use.

Bitterness Mitigation in Functional Foods and Nutraceuticals

In the nutraceutical industry, many bioactive ingredients (e.g., certain plant extracts, peptides, or vitamins) possess an inherent bitterness that limits consumer acceptance. S6821 can be incorporated into these products at levels specified by regulatory bodies (e.g., up to those defined in EFSA FGE.400 [4]) to specifically block TAS2R8-mediated bitterness. Its selectivity over other TAS2Rs ensures that it does not inadvertently alter the perception of other taste qualities or other bitter compounds that might contribute to the desired flavor complexity. This targeted approach allows formulators to improve palatability without masking the overall sensory profile of the nutraceutical product.

Research Tool for GPCR Pharmacology and Taste Biology

S6821 serves as a high-quality chemical probe for investigating the role of TAS2R8 in oral and extraoral bitter taste signaling. Its well-defined in vitro potency (IC50 = 0.035 μM [5]) and high selectivity profile make it a preferred tool over less selective antagonists for dissecting TAS2R8-specific functions in cell-based assays, tissue explant studies, and in vivo animal models. The availability of comprehensive toxicological data [3] also facilitates its use in animal studies, where the safety margin is well characterized. Researchers can confidently attribute observed biological effects to TAS2R8 antagonism rather than off-target interactions.

Quality Control and Stability Testing in Flavor and Fragrance Industry

Given its commercial use as a flavor modifier (FEMA No. 4725 [6]), S6821 requires robust analytical methods for quality control and stability assessment. Its melting point (135-136 °C [7]), HPLC purity (>99% [8]), and spectroscopic signatures (IR, 1H NMR, 13C NMR [7]) are well documented, providing clear benchmarks for identity and purity testing. The compound's stability profile under various storage conditions (e.g., powder at -20°C for 3 years ) supports its use in long-term stability studies of finished consumer products. These established analytical parameters streamline the integration of S6821 into industrial quality systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for S6821

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.